[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol
Description
[1-(2-Phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol is a quinoline derivative featuring a partially hydrogenated quinoline core (3,4-dihydro-2H-quinolinyl group) substituted with a methanol group at the 5-position and a 2-phenoxyethyl chain at the 1-position. The 3,4-dihydro-2H-quinoline scaffold imparts rigidity and planar aromatic characteristics, while the phenoxyethyl and hydroxymethyl substituents influence solubility, bioavailability, and biological interactions. This compound is of interest due to its structural similarity to pharmacologically active quinoline derivatives, such as antimalarials and kinase inhibitors .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol |
InChI |
InChI=1S/C18H21NO2/c20-14-15-6-4-10-18-17(15)9-5-11-19(18)12-13-21-16-7-2-1-3-8-16/h1-4,6-8,10,20H,5,9,11-14H2 |
InChI Key |
AOINKSCOTSPBKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CCOC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol typically involves the reaction of 3,4-dihydroquinoline derivatives with phenoxyethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where the quinoline derivative reacts with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated quinoline derivatives can react with nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol is studied for its potential as an enzyme inhibitor and receptor modulator. It has shown activity against certain enzymes and receptors, making it a candidate for drug development .
Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its role in treating diseases such as cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phenoxyethyl Substituents
- 2-Phenoxyethyl 4-Hydroxy Benzoate (): This ester derivative demonstrates significant cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL), attributed to inter-H-bond interactions with DNA. In contrast, [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol’s hydroxymethyl group may enhance solubility but reduce membrane permeability compared to the lipophilic ester.
- 1-[2-Phenoxyethyl]ethers of 3-Methoxy-1,2-propanediol (): These ethers are enzymatically resolved for stereochemical purity. While structurally distinct, their phenoxyethyl moiety highlights the importance of ether linkages in conferring metabolic stability—a property shared with the target compound .
Tetrahydroquinoline Derivatives ()
The compound 2-[(1-{3-[4-(biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid shares the tetrahydroquinoline core but incorporates a bulky biphenylcarbonyl group and a carboxylic acid terminus. This structure enhances protein-binding affinity (e.g., kinase inhibition) but reduces blood-brain barrier penetration compared to the smaller hydroxymethyl group in the target compound .
Benzodioxol-Substituted Quinolinones ()
2-(2H-1,3-Benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one replaces the phenoxyethyl group with a benzodioxol ring. However, the target compound’s phenoxyethyl chain may improve lipophilicity and pharmacokinetic half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
